N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure includes a pyrrolidin-1-yl group at the 6-position of the pyridazine ring and a morpholine-4-carboxamide moiety linked via a methyl group at the 3-position. Morpholine and pyrrolidine substituents are pharmacologically significant, often enhancing solubility and target engagement .
Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c23-15(21-7-9-24-10-8-21)16-11-14-18-17-12-3-4-13(19-22(12)14)20-5-1-2-6-20/h3-4H,1-2,5-11H2,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVNNJYKEITVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)N4CCOCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.
Introduction of the Pyrrolidine Group: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the triazolopyridazine core is replaced by pyrrolidine.
Attachment of the Morpholine-4-carboxamide Group: This step involves the coupling of the morpholine-4-carboxamide to the triazolopyridazine core, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Triazole Ring Reactivity
The triazolo[4,3-b]pyridazine core facilitates electrophilic substitution reactions. For example:
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Nucleophilic Aromatic Substitution : Under acidic conditions, the triazole ring can undergo substitution at the C3 position, though steric hindrance from the methylene-morpholine group may limit reactivity .
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Oxidation : The triazole ring is stable under mild oxidative conditions but may degrade under strong oxidants like KMnO₄.
Morpholine Carboxamide Reactivity
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Hydrolysis : The carboxamide bond is resistant to hydrolysis under physiological conditions but can be cleaved using concentrated HCl or H₂SO₄ at elevated temperatures .
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Alkylation/Acylation : The morpholine nitrogen can undergo alkylation or acylation in the presence of alkyl halides or acyl chlorides .
Cross-Coupling Reactions
While the compound lacks halogens for traditional Suzuki-Miyaura coupling, derivatives with halogen substituents (e.g., bromine at pyridazine C6) have been used in cross-coupling reactions. For example:
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Buchwald-Hartwig Amination : To introduce aryl/alkyl amines at the pyridazine ring .
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Pd-Catalyzed Cyanation : To replace halogens with cyano groups .
Example Reaction Table :
Stability and Degradation
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Thermal Stability : Decomposes above 250°C without melting .
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Photodegradation : Susceptible to UV-induced cleavage of the triazole-pyridazine bond.
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pH Sensitivity : Stable in neutral pH but undergoes hydrolysis in strongly acidic/basic conditions .
Biological Derivatization
The compound’s morpholine and pyrrolidine groups are often modified to enhance pharmacokinetic properties:
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Methylation : Adds lipophilicity (e.g., methylating the pyrrolidine nitrogen) .
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Sulfonation : Introduces solubility-enhancing sulfonate groups at the morpholine ring.
Key Research Findings
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Selective Kinase Inhibition : Analogous triazolo-pyridazine derivatives inhibit ALK5 kinase (IC₅₀ = 0.013 μM) via binding to the ATP pocket, suggesting potential for structure-activity relationship (SAR) studies .
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Anticancer Activity : Triazolo-pyridazines with morpholine substituents show antiproliferative effects in 4T1 cancer cell lines (IC₅₀ < 1 μM) .
This compound’s reactivity is central to its role in medicinal chemistry, particularly in kinase inhibitor development. Further studies are warranted to explore its full synthetic and pharmacological potential .
Scientific Research Applications
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridazine core can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s closest analogs include:
N-[(4-propoxyphenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (F707-3586):
- Shares the [1,2,4]triazolo[4,3-b]pyridazine core but substitutes the 6-position with a piperidine-4-carboxamide group and a 4-propoxyphenylmethyl chain .
- Molecular weight: 394.48 g/mol (vs. 394.41 g/mol for the target compound) .
N-(2,5-difluorophenyl)-3-[6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide :
- Retains the 6-pyrrolidinyl group but replaces the morpholine-4-carboxamide with a difluorophenyl-propanamide side chain .
Comparative Data Table
Critical Analysis of Substituent Effects
- Morpholine vs.
- Fluorine Substitution : The difluorophenyl group in analogs could increase metabolic stability and binding affinity through hydrophobic interactions, a feature absent in the target compound .
- Pyrrolidinyl Group : Common to both the target compound and N-(2,5-difluorophenyl)-3-[6-(pyrrolidin-1-yl)... analog, this group may contribute to kinase inhibition via π-stacking or hydrogen bonding .
Biological Activity
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide is a complex organic compound notable for its potential therapeutic applications. Its unique structural features include a pyrrolidine ring and a triazolo-pyridazine core, which contribute to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Structural Features
The compound can be broken down into several key components:
- Pyrrolidine Ring : Known for enhancing biological activity through interactions with various targets.
- Triazolo-Pyridazine Core : Imparts significant pharmacological properties.
- Morpholine Group : Often associated with improved solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies. The compound exhibits a range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities.
Table 1: Summary of Biological Activities
Anticancer Activity
Research indicates that this compound shows promising anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. It demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria. A study reported a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent .
Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation markers in animal models. It was found to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer progression and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
